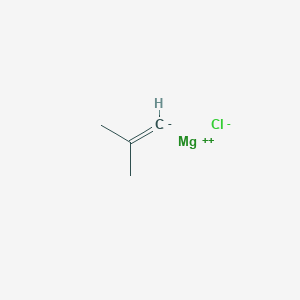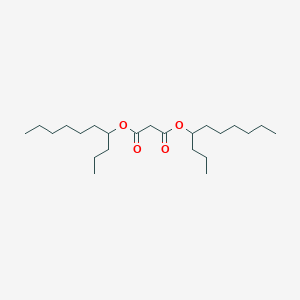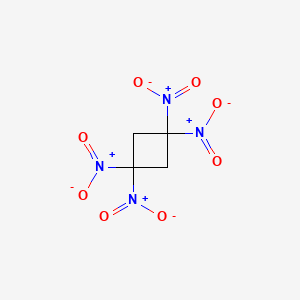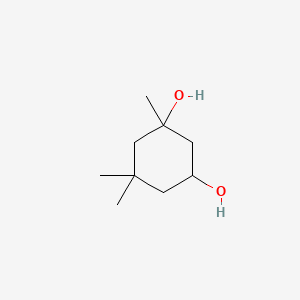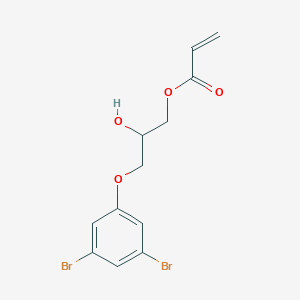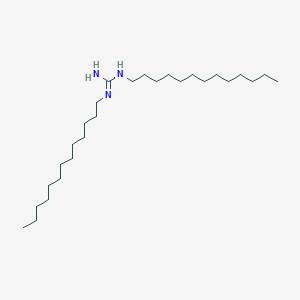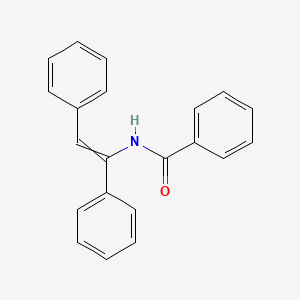![molecular formula C10H14 B14299479 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 114331-83-8](/img/structure/B14299479.png)
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene, also known as α-Thujene, is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in various essential oils, including those of plants such as juniper and eucalyptus. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic conditions. For instance, the cyclization of 3-methyl-2-buten-1-ol in the presence of a strong acid like sulfuric acid can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants that contain this compound. The essential oils are then subjected to fractional distillation to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Products include thujone and thujyl alcohol.
Reduction: Products include 2-methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hexane.
Substitution: Halogenated derivatives such as 2-chloro-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene.
Applications De Recherche Scientifique
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have explored its antimicrobial and insecticidal properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and as a natural pesticide.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Thujene
- α-Thujene
- Origanene
- trans-Thujene
Uniqueness
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene is unique due to its specific bicyclic structure and the presence of a methyl group and an isopropyl group. This structural arrangement contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
114331-83-8 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
2-methyl-5-prop-1-en-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-5-4-8(3)9(10)6-10/h4,9H,1,5-6H2,2-3H3 |
Clé InChI |
LMGDCZLEVWRLFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2(C1C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)
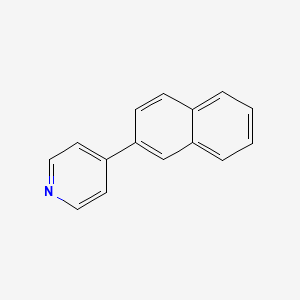
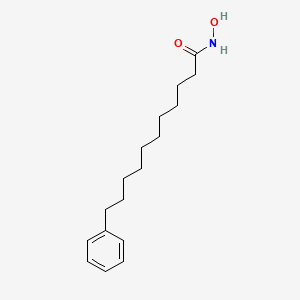
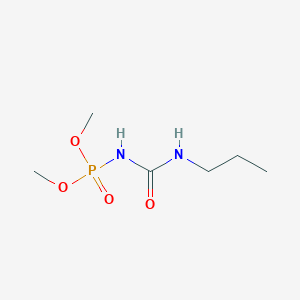
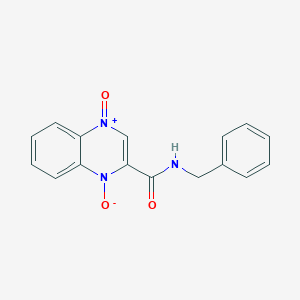
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
